molecular formula C6H5BrN4 B6234159 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1554426-50-4

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B6234159
CAS No.: 1554426-50-4
M. Wt: 213
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a chemical compound with the molecular formula C6H5BrN4 It is a member of the triazolopyridine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the reaction of appropriate pyridine derivatives with bromine and triazole precursors. One common method involves the bromination of [1,2,4]triazolo[4,3-a]pyridine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,4]Triazolo[4,3-a]pyridine
  • [1,2,3]Triazolo[1,5-a]pyridine
  • [1,2,3]Triazolo[4,5-b]pyridine
  • [1,2,3]Triazolo[4,5-c]pyridine

Uniqueness

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

1554426-50-4

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

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